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Compound of Interest

Compound Name: MA-2029

Cat. No.: B15605798

CX-2029 is an innovative therapeutic designed to target the transferrin receptor 1 (CD71), an
antigen highly expressed on a wide range of tumor cells.[1][2][3] However, CD71 is also
present on healthy, rapidly dividing cells, which has historically made it an "undruggable" target
for conventional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicity.[2][3][4]

The Probody therapeutic platform addresses this challenge by utilizing a masked antibody that
remains inactive in healthy tissue.[2] The Probody is engineered with a masking peptide that
covers the antibody's binding site. This mask is designed to be cleaved by proteases that are
highly active in the tumor microenvironment (TME), leading to localized activation of the
therapeutic.[3][5]

CX-2029 is composed of a humanized anti-CD71 monoclonal antibody, a cleavable masking
peptide, and the cytotoxic agent monomethyl auristatin E (MMAE) conjugated via a valine-
citrulline (vc) linker.[1][2][3]

Mechanism of In Vivo Activation and Cellular Uptake

The activation of CX-2029 is a multi-step process that begins with its systemic administration
and culminates in the targeted killing of cancer cells.

» Systemic Circulation in Masked Form: Following intravenous administration, CX-2029
circulates systemically in its inactive, masked state. The masking peptide sterically hinders
the antibody from binding to CD71 on healthy cells.[6]
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 Activation in the Tumor Microenvironment: Upon reaching the TME, which is characterized
by a high concentration of proteases, the masking peptide is cleaved. This unmasking
process exposes the antibody's binding site.[3]

e Target Binding and Internalization: The activated CX-2029 can then bind to CD71 on the
surface of tumor cells. This binding event triggers receptor-mediated endocytosis,
internalizing the PDC into the cell.[3][7]

o Lysosomal Trafficking and Payload Release: Once inside the cell, the PDC is trafficked to the
lysosome. Within the acidic environment of the lysosome, the vc linker is cleaved, releasing
the MMAE payload into the cytoplasm.[3]

o Cytotoxic Effect: Free MMAE disrupts microtubule dynamics, leading to G2/M phase cell
cycle arrest and ultimately, apoptotic cell death.[3][7]

Below is a diagram illustrating the in vivo activation and mechanism of action of CX-2029.
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Caption: In vivo activation and mechanism of action of CX-2029.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15605798?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Quantitative Preclinical Data

Preclinical studies in both in vitro and in vivo models have demonstrated the efficacy and safety

of the Probody approach for targeting CD71.

ble 1- In Vi indi Hini

Apparent Affinity Fold Reduction in

Molecule Target .
(Kapp, nmol/L) Affinity

Parental Antibody

rhCD71 ~0.05
(CX-051)
Masked Probody (CX- N

rhCD71 Not specified ~65-fold
151)
Masked CX-2029 rhCD71 Not specified ~65-fold
Protease-Activated

rhCD71 0.05
CX-2029
Parental Antibody rcCD71 0.03

rhCD71: recombinant human CD71; rcCD71: recombinant cynomolgus monkey CD71. Data

sourced from[1].

Table 2: In Vivo Efficacy in Patient-Derived Xenograft

(PDX) Models

Tumor Indications Dosing (mg/kg)

Outcome Response Rate

Pancreatic, DLBCL,
Breast, Gastric,
Esophageal, NSCLC,
HNSCC

3o0r6

Stasis or Regression >80% (28/34 models)

DLBCL: Diffuse Large B-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head
and Neck Squamous Cell Carcinoma. Data sourced from[1][2][8].
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Table 3: Pharmacokinetics and Safety in Cynomolgus

Monkeys

Therapeutic Dosing (mg/kg) Key Findings

>80% remained masked in
CX-2029 2,6,and 12 ) )
circulation.[1][2]

CX-2029 Upto6 Tolerated.[4]

Lethal due to neutropenic
sepsis.[3][4]

Conventional Anti-CD71 ADC 2

This demonstrates a >10-fold improvement in tolerability for CX-2029 compared to a
conventional ADC.[1][2]

Clinical Evaluation: Phase | Study (PROCLAIM-CX-
2029)

The first-in-human study of CX-2029 evaluated its safety, pharmacokinetics, and preliminary
anti-tumor activity in patients with advanced solid tumors.[3][5]

Table 4: Phase | Dose Escalation and MTD

Dose-Limiting Toxicities

Dose Level (mg/kg) Number of Patients
(DLTs)
0.1-3 Not specified None reported
A 5 2 (Infusion-related reaction,
neutropenia/anemia)
- 2 (Febrile neutropenia,
5 Not specified

pancytopenia)

Data sourced from[5][7][9][10].

o Maximum Tolerated Dose (MTD): Exceeded at 4 mg/kg and 5 mg/kg.[5][7]
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o Recommended Phase Il Dose (RP2D): 3 mg/kg administered intravenously every 3 weeks.

[5107]

Table 5: Clinical Activity

Tumor Type Response

Squamous Histologies (e.g., NSCLC, HNSCC) 3 Confirmed Partial Responses

Clinical activity was observed at doses of 2 mg/kg and higher.[4] Data sourced from[5][7].

Experimental Protocols

The following are high-level descriptions of the key experimental methodologies used in the
evaluation of CX-2029.

Immunohistochemistry (IHC) for CD71 Expression

o Objective: To determine the expression levels of CD71 in various tumor and normal tissues.
e Methodology:
o Tissue microarrays of primary and metastatic tumors were obtained.

o IHC was performed using a rabbit monoclonal antibody directed against the extracellular
domain of CD71 (e.g., D7G9X, Cell Signaling Technology, Cat. No. 13113).[1]

o A biotinylated secondary antibody was used for detection.

Patient-Derived Xenograft (PDX) Mouse Models

o Objective: To evaluate the in vivo anti-tumor efficacy of CX-2029.
» Methodology:

o PDX models representing various tumor types (e.g., pancreatic, breast, lung) were
established in immunocompromised mice.
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o Animals with established tumors were randomized into treatment and vehicle control
groups.

o CX-2029 was administered at specified doses (e.g., 3 or 6 mg/kg) on days 0 and 7.[1]
o Tumor volume was measured over time to assess tumor growth inhibition.

Below is a workflow diagram for the PDX model experiments.
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Caption: Workflow for in vivo efficacy studies using PDX models.

Cynomolgus Monkey Toxicology Studies

o Objective: To assess the safety, tolerability, and pharmacokinetics of CX-2029.
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o Methodology:

o CX-2029 was administered as an intravenous bolus dose to cynomolgus monkeys at
ascending doses (e.g., 2, 6, 12 mg/kg).[1][6]

o Dosing occurred once every three weeks for a total of two doses.[6]

o Plasma samples were collected at various time points to analyze the concentrations of
intact (masked) CX-2029, total CX-2029, and free MMAE using HPLC-MS/MS.[6]

o Clinical observations and laboratory parameters were monitored to assess toxicity.

Phase I Clinical Trial (PROCLAIM-CX-2029)

o Objective: To determine the MTD, RP2D, safety, and preliminary efficacy of CX-2029 in
humans.

o Methodology:

o A dose-escalation, multicenter trial was conducted in patients with advanced solid tumors.

[5107]

o Patients received CX-2029 intravenously every 3 weeks at escalating doses (0.1 to 5
mg/kg).[3][7]

o The primary endpoint was the determination of MTD and cycle 1 DLTs.[5][7]

o Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity were also
evaluated.[5][7]

Conclusion

CX-2029 represents a significant advancement in the field of antibody-drug conjugates,
demonstrating that the Probody platform can create a therapeutic window for previously
intractable targets like CD71. The conditional activation within the tumor microenvironment
allows for potent anti-tumor activity while mitigating the on-target toxicities in healthy tissues
that plagued conventional ADCs targeting this antigen. The preclinical and clinical data to date
support the continued development of CX-2029 as a novel cancer therapeutic.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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